bis{4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate
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Overview
Description
bis{4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate: is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis{4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and condensation reactions. The process begins with the preparation of the individual aromatic components, followed by their sequential coupling under controlled conditions to form the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the nitro groups, converting them into amines under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like bromine (Br₂) or nucleophiles like sodium methoxide (NaOCH₃) under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties .
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes. Its functional groups enable it to interact with various biomolecules .
Medicine: The compound’s ability to undergo specific chemical reactions makes it a candidate for drug design .
Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism by which bis{4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific bonds with these targets, leading to changes in their activity and function . Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
- 4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl derivatives
- 2-nitrobenzene-1,4-dicarboxylate derivatives
Uniqueness: The uniqueness of bis{4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate lies in its combination of multiple functional groups and aromatic rings, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications .
Properties
CAS No. |
350251-70-6 |
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Molecular Formula |
C46H31N7O6 |
Molecular Weight |
777.8 g/mol |
IUPAC Name |
bis[4-[(4-phenyldiazenylphenyl)iminomethyl]phenyl] 2-nitrobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C46H31N7O6/c54-45(58-41-24-11-32(12-25-41)30-47-35-16-20-39(21-17-35)51-49-37-7-3-1-4-8-37)34-15-28-43(44(29-34)53(56)57)46(55)59-42-26-13-33(14-27-42)31-48-36-18-22-40(23-19-36)52-50-38-9-5-2-6-10-38/h1-31H |
InChI Key |
HFCRKJUWDMUWDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)OC(=O)C4=CC(=C(C=C4)C(=O)OC5=CC=C(C=C5)C=NC6=CC=C(C=C6)N=NC7=CC=CC=C7)[N+](=O)[O-] |
Origin of Product |
United States |
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